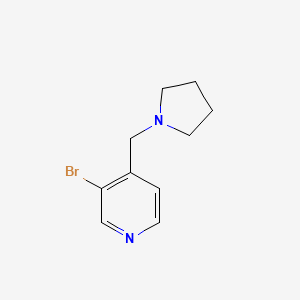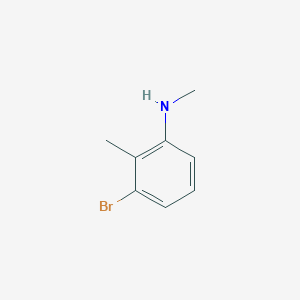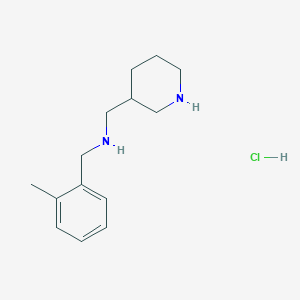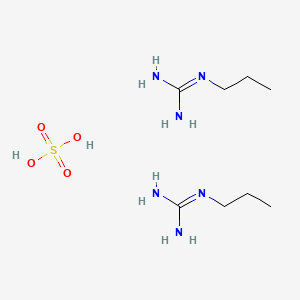
Bis(1-propylguanidine); sulfuric acid
Descripción general
Descripción
“Bis(1-propylguanidine); sulfuric acid” is a chemical compound with the molecular formula C8H24N6O4S and a molecular weight of 300.38 g/mol . It is also known as BPGSA.
Physical And Chemical Properties Analysis
“Bis(1-propylguanidine); sulfuric acid” has a molecular weight of 300.38 g/mol . The boiling point and other physical properties are not specified in the search results .
Aplicaciones Científicas De Investigación
Sulfur-Transferring Agents in Synthesis
The first liquid sulfur-transferring agent, bis[3-(triethoxysilyl)propyl]tetrasulfide, has been described for its utility in converting nucleoside phosphite intermediates to phosphorothioates using a phosphoramidite strategy. This agent facilitates solid-phase synthesis with an automated DNA/RNA synthesizer, avoiding reagent deposits in the synthesizer's delivery tubes and valves during sulfurization (Hyodo et al., 2005).
Catalysis and Condensation Reactions
Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process yields 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) in high yields and demonstrates the catalyst's ability to be recycled and reused without losing activity (Tayebi et al., 2011).
Fluorinated Carbon Acids and Catalysis
The bis[(trifluoromethyl)sulfonyl]methyl group, known for its strong carbon acid functionalities, exhibits acidity stronger than sulfuric acid in the gas phase. These carbon acids serve as novel acid catalysts, highlighting their potential in various catalytic applications (Yanai, 2015).
Desulfurization Applications
The study on the use of 1,2-dimethylimidazolium ionic liquid as an adsorbent for selectively removing aromatic heterocyclic sulfur compounds from model fuels showcases an application in the field of environmental chemistry and fuel purification (Cai et al., 2015).
Sulfur Compound Inhibitors
Bis(4-hydroxybenzyl)sulfide, a sulfur compound isolated from the root extract of Pleuropterus ciliinervis, has been identified to inhibit histone deacetylase (HDAC) enzyme, demonstrating potential therapeutic applications in oncology (Son et al., 2007).
Safety And Hazards
“Bis(1-propylguanidine); sulfuric acid” should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-propylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11N3.H2O4S/c2*1-2-3-7-4(5)6;1-5(2,3)4/h2*2-3H2,1H3,(H4,5,6,7);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKCJJUATTWLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)N.CCCN=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1-propylguanidine); sulfuric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



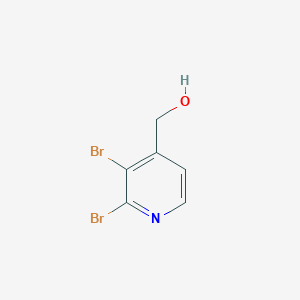
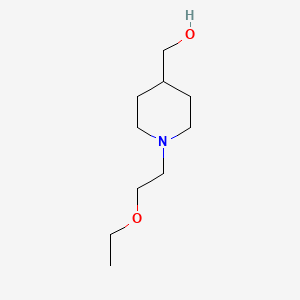
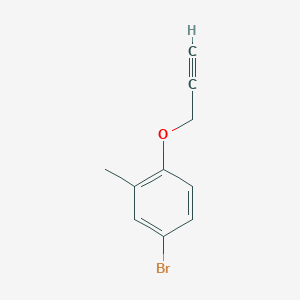
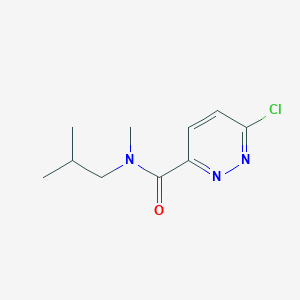
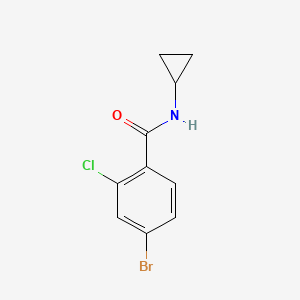
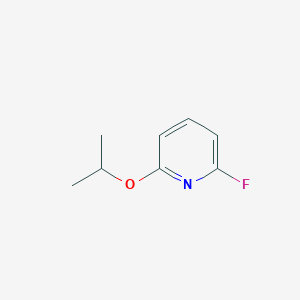
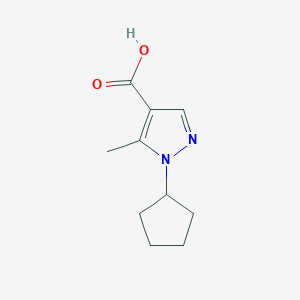

![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)
